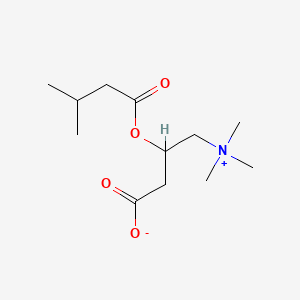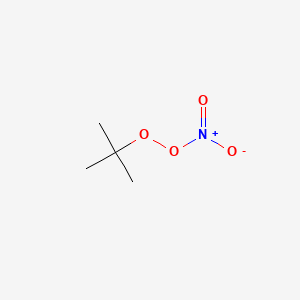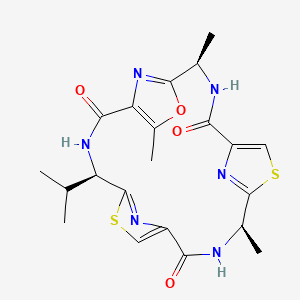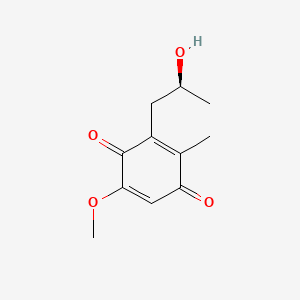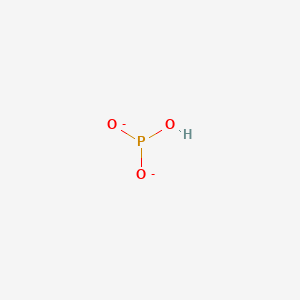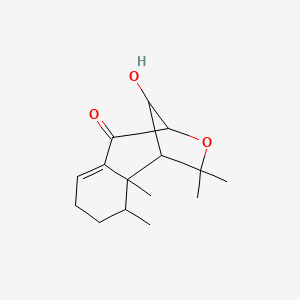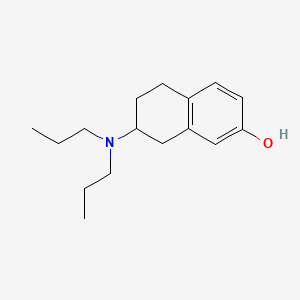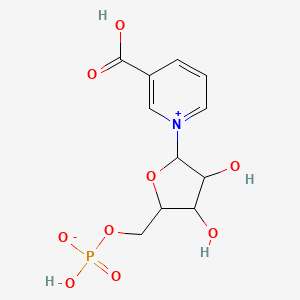
nicotinic acid mononucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of micro-Nicotinic Acid Mononucleotide can be achieved through both chemical and biosynthetic pathways. The chemical synthesis involves the reaction of nicotinic acid with phosphoribosyl pyrophosphate (PRPP) to form nicotinic acid mononucleotide . This reaction is catalyzed by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) .
Industrial Production Methods
Industrial production of micro-Nicotinic Acid Mononucleotide primarily relies on biosynthetic methods due to their efficiency and sustainability. The biosynthesis involves the conversion of nicotinic acid to this compound by the enzyme nicotinic acid phosphoribosyltransferase . This method is preferred as it offers non-toxic reaction conditions and higher yields compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Micro-Nicotinic Acid Mononucleotide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid adenine dinucleotide (NAAD+).
Reduction: It can be reduced to form nicotinamide mononucleotide (NMN).
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Nicotinic acid adenine dinucleotide (NAAD+).
Reduction: Nicotinamide mononucleotide (NMN).
Substitution: Various nicotinic acid derivatives.
Scientific Research Applications
Micro-Nicotinic Acid Mononucleotide has numerous scientific research applications, including:
Mechanism of Action
Micro-Nicotinic Acid Mononucleotide exerts its effects by participating in the biosynthesis of NAD+. It is converted to nicotinic acid adenine dinucleotide (NAAD+) by the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) . NAAD+ is then converted to NAD+, which is essential for various cellular processes, including metabolism, DNA repair, and cell death .
Comparison with Similar Compounds
Micro-Nicotinic Acid Mononucleotide is similar to other NAD+ precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . it is unique in its ability to be directly converted to NAD+ via the NAAD+ intermediate . Other similar compounds include:
Nicotinamide riboside (NR): Another NAD+ precursor that is converted to NMN before being converted to NAD+.
Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.
Nicotinic acid adenine dinucleotide (NAAD+): An intermediate in the NAD+ biosynthesis pathway.
Properties
Molecular Formula |
C11H14NO9P |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
[5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19) |
InChI Key |
JOUIQRNQJGXQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O |
Synonyms |
nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




